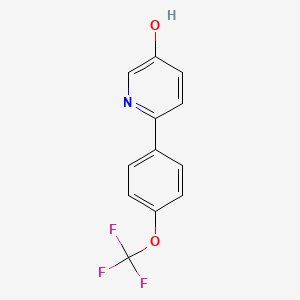

6-(4-(Trifluoromethoxy)phenyl)pyridin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

6-[4-(trifluoromethoxy)phenyl]pyridin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3NO2/c13-12(14,15)18-10-4-1-8(2-5-10)11-6-3-9(17)7-16-11/h1-7,17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDFAYWMGFVQLFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(C=C2)O)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40692746 | |

| Record name | 6-[4-(Trifluoromethoxy)phenyl]pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40692746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261729-36-5 | |

| Record name | 6-[4-(Trifluoromethoxy)phenyl]pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40692746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Medicinal Chemistry and Biological Activity of Pyridin 3 Ol Scaffolds

Pyridin-3-ol as a Privileged Scaffold in Drug Discovery

The pyridin-3-ol moiety is a key constituent of the broader pyridine (B92270) class of heterocycles, which are recognized as "privileged structures" in the field of drug discovery. nih.govresearchgate.netmalariaworld.orgmdpi.com This designation is attributed to their proven ability to serve as versatile molecular frameworks that can bind to multiple, diverse biological targets with high affinity, leading to a wide range of pharmacological activities. researchgate.netrsc.org The pyridine ring is a fundamental component in over 7,000 drug molecules and is present in numerous natural products, including vitamins like niacin and pyridoxine, and coenzymes such as NAD and NADP. mdpi.comrsc.orgnih.gov Its incorporation into drug candidates can significantly enhance biochemical potency, improve metabolic stability, and resolve issues related to protein binding. nih.gov

The utility of the pyridine scaffold is evident in the number of FDA-approved drugs containing this motif, which constitute a significant portion of all nitrogen-heterocyclic drugs. nih.govresearchgate.net These compounds are employed against a wide spectrum of diseases, including infectious diseases, inflammation, cancer, and disorders of the nervous system. nih.gov The pyridin-3-ol structure, in particular, offers a unique combination of features, including hydrogen bonding capabilities and aromaticity, making it an attractive scaffold for the design of novel therapeutic agents. researchgate.netnih.gov

Bioisosteric Relationships of Pyridin-3-ol with Other Chemical Motifs

Bioisosterism, the strategy of substituting one chemical group with another that retains similar biological activity, is a cornerstone of medicinal chemistry. The pyridin-3-ol scaffold serves as an effective bioisostere for several critical chemical motifs, most notably phenol (B47542) and catechol. This substitution can lead to significant improvements in a molecule's pharmacological profile.

Replacing a phenyl ring with a pyridine ring is a common strategy to modulate a compound's physicochemical properties. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which can enhance solubility and provide an additional interaction point with biological targets. researchgate.netmdpi.com This change can also alter the molecule's metabolic stability and electronic properties. For instance, replacing a phenyl group with pyridine has been shown to improve the metabolic stability of certain enzyme inhibitors by 160-fold and enhance the cellular permeability of allosteric modulators by 190-fold. nih.gov

Structural Features Contributing to Biological Target Recognition

The ability of pyridin-3-ol derivatives to interact effectively with biological targets stems from a combination of key structural features:

Hydrogen Bonding: The pyridin-3-ol motif possesses both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the ring nitrogen). researchgate.net Its tautomeric form, the pyridone, also features a hydrogen bond donor (N-H) and acceptor (C=O). This dual capacity allows for the formation of multiple, specific hydrogen bonds with amino acid residues in proteins, such as enzymes and receptors, which is crucial for high-affinity binding. researchgate.netresearchgate.net

Aromaticity and Planarity: The aromatic nature of the pyridine ring enables it to participate in π-π stacking and cation-π interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in a binding pocket. The nearly planar structure of the ring system facilitates its insertion into the often-flat binding sites of biological targets. researchgate.net

Dipole Moment: The presence of the electronegative nitrogen atom gives the pyridine ring a significant dipole moment, which can influence its orientation within a binding site and its interaction with the local electrostatic environment of the protein.

Derivatization Potential: The pyridin-3-ol scaffold provides multiple positions that can be readily functionalized. nih.gov This allows for the systematic modification of the molecule's structure to optimize its size, shape, and electronic properties for enhanced binding affinity and selectivity towards a specific biological target.

These features collectively make the pyridin-3-ol scaffold a powerful tool for designing molecules that can precisely recognize and bind to a wide range of biological macromolecules.

Mechanisms of Biological Target Engagement by Pyridin-3-ol Derivatives

Pyridin-3-ol derivatives engage with biological targets through various mechanisms, primarily by functioning as enzyme inhibitors or by interacting with cellular receptors.

Enzyme Inhibition Modalities

Compounds featuring the pyridin-3-ol or a general pyridine scaffold have been identified as potent inhibitors of numerous enzymes. The pyridone structure is particularly effective as a kinase hinge-binding motif, a critical interaction for kinase inhibition. researchgate.net Pyridine-containing compounds have demonstrated inhibitory activity against a diverse range of enzymes, showcasing their broad therapeutic potential. For example, derivatives have been developed as inhibitors for cholesterol 24-hydroxylase (CH24H), phosphodiesterases (PDEs), and various kinases involved in cancer signaling pathways such as PI3K and c-Met. mdpi.comacs.orgresearchgate.netmdpi.com

The inhibition can occur through different modalities. For instance, in studies of cholinesterase inhibitors, certain pyridine derivatives were found to exhibit a mixed inhibition mechanism, suggesting they can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. acs.orgnih.gov This dual-binding capability can be particularly advantageous, for example, in the context of Alzheimer's disease, where inhibiting both sites of acetylcholinesterase can offer additional therapeutic benefits. acs.org

| Derivative Class | Target Enzyme | Reported Activity | Reference |

|---|---|---|---|

| 4-(4-methyl-1-pyrazolyl)pyridine derivative | Cholesterol 24-hydroxylase (CH24H) | IC50 = 8.5 nM | acs.org |

| Pyrido[3',2':4,5]furo[3,2-d]pyrimidine | Phosphodiesterase 4 (PDE4) | Potent inhibition | researchgate.net |

| Unsubstituted Pyridine Bioisostere of Cabozantinib | c-Met Kinase | IC50 = 4.9 nM | mdpi.com |

| N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamide | Phosphatidylinositol 3-kinase (PI3Kα) | IC50 = 13 µM (on Caco-2 cells) | mdpi.com |

| Pyrimidine and Pyridine Diamines | Butyrylcholinesterase (BChE) | Ki = 0.099 µM | nih.gov |

Receptor Interaction Profiles

Beyond enzyme inhibition, pyridin-3-ol derivatives also modulate the function of various cell surface and intracellular receptors. Their structural versatility allows them to act as either agonists or antagonists, depending on the specific substitutions on the pyridine core and the architecture of the receptor's binding site.

For example, certain dihydropyridine (B1217469) derivatives, which are structurally related to pyridines, have shown selective affinity for A3 adenosine (B11128) receptors, acting as antagonists. nih.gov Structural modifications to the dihydropyridine scaffold, such as the inclusion of a 6-phenyl group, were found to enhance this selectivity against other adenosine receptor subtypes (A1 and A2A). nih.gov Other research has explored pyridine-based compounds as antagonists for the GluN2B subunit of the NMDA receptor and as agonists for the cannabinoid receptor type 2 (CB2). nih.govmdpi.com More recently, (pyridin-2-yl)methanol derivatives have been reported as potent and selective antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3), an ion channel implicated in pain and skin disorders. researchgate.net

Broad-Spectrum Pharmacological Relevance of Pyridin-3-ol Compounds

The privileged nature of the pyridin-3-ol scaffold is underscored by the extensive range of pharmacological activities demonstrated by its derivatives. This broad spectrum of activity makes it a highly valuable core structure in medicinal chemistry. researchgate.netrsc.orgnih.gov

Compounds incorporating the pyridine ring have been developed as therapeutic agents for a multitude of conditions. nih.govnih.gov The diverse biological activities reported for pyridine derivatives are summarized below:

| Pharmacological Activity | Examples/Compound Class | Reference |

|---|---|---|

| Anticancer | Thiazolo[4,5-b]pyridin-2-ones, Pyrrolo[3,4-c]pyridines, Kinase inhibitors | rsc.orgnih.govmdpi.com |

| Antimicrobial (Antibacterial & Antifungal) | Pyrido[3', 2':4,5]furo[3,2-d]pyrimidines, Thiazolo[4,5-b]pyridin-2-ones, Pyrrolo[3,4-c]pyridines | nih.govrsc.orgnih.govmdpi.com |

| Antiviral | Various pyridine derivatives against HIV and HCV | nih.govrsc.org |

| Anti-inflammatory | PDE4 inhibitors, 3-indolyl pyridine derivatives | nih.govresearchgate.net |

| CNS Activity | NMDA receptor antagonists, Cholinesterase inhibitors, TRPV3 antagonists | nih.govnih.govresearchgate.net |

| Cardiovascular | Vasodilators (e.g., Nicotinyl alcohol) | nih.govnih.gov |

| Antimalarial | Pyridine-pyrimidine hybrids | malariaworld.org |

The adaptability of the pyridine scaffold allows for its use in creating large compound libraries for screening against various biological targets, continually fueling the discovery of new pharmaceutical leads. nih.gov

Influence of the Trifluoromethoxy Group on Molecular Design and Bioactivity

Electronic and Steric Parameters of the Trifluoromethoxy (-OCF3) Group

The trifluoromethoxy group exerts a profound influence on the electronic and steric profile of a molecule, which in turn dictates its interactions with biological targets. The high electronegativity of the three fluorine atoms makes the -OCF3 group a strong electron-withdrawing substituent. mdpi.com This property significantly alters the electron distribution within the phenyl ring of 6-(4-(trifluoromethoxy)phenyl)pyridin-3-ol, impacting its reactivity and potential for intermolecular interactions.

The electronic nature of the -OCF3 group is often quantified using Hammett and Taft parameters. These parameters provide a measure of the electron-donating or -withdrawing ability of a substituent and are crucial for understanding structure-activity relationships (SAR).

| Parameter | Value for -OCF3 | Description |

|---|---|---|

| σₚ (Hammett constant - para) | 0.35 | Indicates a strong electron-withdrawing effect through resonance and induction when placed at the para position of a benzene (B151609) ring. |

| σₘ (Hammett constant - meta) | 0.40 | Represents a strong electron-withdrawing effect primarily through induction when at the meta position. |

| F (Swain-Lupton field/inductive parameter) | 0.43 | Quantifies the inductive electron-withdrawing effect. |

| R (Swain-Lupton resonance parameter) | -0.08 | Indicates a weak resonance-donating effect, which is overshadowed by its strong inductive pull. |

From a steric perspective, the trifluoromethoxy group is larger than a methoxy (B1213986) (-OCH3) or a hydroxyl (-OH) group. Its steric demand is often compared to that of an isopropyl group. This increased bulk can influence the conformation of the molecule and its ability to fit into a binding pocket of a biological target. The van der Waals radius of the -OCF3 group is a key determinant of its steric influence.

| Parameter | Value/Comparison | Significance in Molecular Design |

|---|---|---|

| Van der Waals Volume | Approximately 43.5 ų | Contributes to the overall size and shape of the molecule, influencing binding affinity and selectivity. |

| Taft Steric Parameter (Es) | -1.16 | A quantitative measure of the steric effect of a substituent, with more negative values indicating greater steric hindrance. nih.govslideshare.net |

| Molar Refractivity (MR) | 12.87 cm³/mol | Related to the volume of the substituent and its polarizability, affecting binding and distribution. |

Modulation of Intermolecular Interactions by Trifluoromethoxy Substitution

The electronic and steric properties of the trifluoromethoxy group directly translate into its ability to modulate various non-covalent interactions that are critical for drug-receptor binding.

Role in Hydrogen Bonding Networks

The role of the trifluoromethoxy group in hydrogen bonding is complex. The highly electronegative fluorine atoms can act as weak hydrogen bond acceptors. researchgate.net However, the strong electron-withdrawing nature of the CF3 moiety significantly reduces the electron density on the ether oxygen, diminishing its capacity to act as a hydrogen bond acceptor compared to a methoxy group. This modulation of hydrogen bonding potential can be a strategic tool in molecular design to enhance selectivity for a target receptor over others where hydrogen bonding to the ether oxygen might be detrimental. In the context of this compound, the -OCF3 group is unlikely to be a primary hydrogen bond acceptor, a role more aptly filled by the pyridinolic oxygen and nitrogen atoms.

Contributions to Electrostatic and Van der Waals Interactions in Binding

The trifluoromethoxy group makes significant contributions to both electrostatic and van der Waals interactions within a protein binding pocket. nih.govnih.gov The polarized C-F bonds create a local dipole moment, which can engage in favorable electrostatic interactions with polar residues in a receptor. nih.gov The electron-poor nature of the trifluoromethoxyphenyl ring can lead to favorable quadrupole interactions with electron-rich aromatic amino acid residues such as tryptophan or tyrosine.

Trifluoromethoxy Group as a Strategic Bioisostere in Medicinal Chemistry

A bioisostere is a chemical substituent that can replace another group in a molecule without significantly altering its biological activity. The trifluoromethoxy group is often employed as a bioisostere for other functional groups to improve the pharmacokinetic and pharmacodynamic properties of a drug candidate.

The -OCF3 group is frequently considered a bioisostere for the methoxy group (-OCH3). While electronically different, their steric profiles are somewhat comparable. The key advantage of this substitution lies in the increased metabolic stability conferred by the -OCF3 group. The strong C-F bonds are resistant to oxidative metabolism by cytochrome P450 enzymes, preventing the O-demethylation that is a common metabolic pathway for methoxy-containing compounds. mdpi.com

Moreover, the trifluoromethoxy group can also be considered a bioisostere for other groups like the nitro group (-NO2) or even a halogen atom like chlorine, due to its strong electron-withdrawing nature and similar steric bulk to larger halogens. nih.govacs.org This bioisosteric replacement can lead to improved potency, selectivity, and metabolic stability. tandfonline.comresearchgate.net

| Group | -OCF3 as a Bioisostere | Key Property Improvements |

|---|---|---|

| Methoxy (-OCH3) | Increased metabolic stability, altered electronics, increased lipophilicity. | Longer half-life, potentially altered receptor interactions. |

| Nitro (-NO2) | Similar strong electron-withdrawing properties, often with improved safety profile. | Avoidance of potential toxicity associated with nitro groups. |

| Halogens (e.g., Cl, Br) | Mimics steric bulk and lipophilicity, with different electronic effects. | Can fine-tune binding interactions and pharmacokinetic properties. |

Positional Effects of the Trifluoromethoxy Moiety on Biological Activity in Aryl-Pyridinols

While specific structure-activity relationship (SAR) studies on positional isomers of this compound are not extensively available in the reviewed literature, established principles of medicinal chemistry allow for a reasoned discussion of the potential impact of the -OCF3 group's position on the aryl ring. The biological activity of aryl-pyridinols is often dependent on the precise orientation of the two aromatic rings and the electronic properties of the substituents.

Moving the trifluoromethoxy group from the para (4-position) to the meta (3-position) or ortho (2-position) of the phenyl ring would significantly alter the molecule's electronic and steric landscape.

Ortho substitution: An ortho trifluoromethoxy group would introduce the most significant steric changes. The proximity of the bulky -OCF3 group to the pyridinol ring could force a twist in the biaryl bond, altering the dihedral angle between the phenyl and pyridinol rings. This conformational change would profoundly impact how the molecule presents its pharmacophoric features to a biological target. Furthermore, the ortho -OCF3 group could engage in intramolecular interactions with the pyridinol moiety, influencing its acidity and hydrogen bonding capabilities. Such positional changes have been shown to dramatically affect the biological activity in other classes of biaryl compounds.

Structure Activity Relationship Sar Studies for 6 4 Trifluoromethoxy Phenyl Pyridin 3 Ol Derivatives

Systematic Modifications of the Pyridin-3-ol Ring System

The pyridin-3-ol moiety is a key structural feature, likely playing a significant role in the molecule's interactions with its biological target through hydrogen bonding and by influencing properties such as solubility and metabolic stability. nih.gov

Investigation of Substituent Effects on the Hydroxyl Group

The phenolic hydroxyl group at the 3-position of the pyridine (B92270) ring is a prime site for modification due to its potential to act as both a hydrogen bond donor and acceptor. This capability is often crucial for anchoring a ligand within the binding site of a protein.

Research on other classes of compounds, such as coumarins, has demonstrated that the presence and modification of a phenolic hydroxyl group can have a profound impact on biological activity. pjmhsonline.com Transforming this group into a less hydrophilic moiety, for instance, through etherification (e.g., forming a methoxy (B1213986) group) or esterification, can significantly alter a compound's properties. Such modifications eliminate the hydrogen-bonding donor capacity and increase lipophilicity. This change can affect membrane permeability and the nature of the interaction with the target protein. Studies have shown that for some compounds, the presence of the hydroxyl group is beneficial for antiproliferative and antioxidant activities, while its modification can enhance antimicrobial effects. pjmhsonline.com Therefore, it is hypothesized that the 3-hydroxyl group of 6-(4-(trifluoromethoxy)phenyl)pyridin-3-ol is a critical determinant of its bioactivity.

| Compound | Modification (R at position 3) | Rationale for Change | Predicted Relative Activity |

|---|---|---|---|

| Parent Compound | -OH | Acts as H-bond donor and acceptor. | Baseline |

| Analog 1A | -OCH₃ | Removes H-bond donor capability, increases lipophilicity. | Potentially reduced or altered |

| Analog 1B | -OCOCH₃ | Acts as H-bond acceptor only, increases steric bulk. Potential prodrug. | Likely reduced (as parent drug) |

| Analog 1C | -NH₂ | Maintains H-bond donor capability, alters electronics. | Potentially maintained or altered |

Impact of Pyridine Ring Substitutions on Bioactivity

The pyridine ring itself offers several positions (C2, C4, C5, and C6) for substitution, allowing for the fine-tuning of the molecule's electronic, steric, and pharmacokinetic properties. The nitrogen atom in the pyridine ring improves aqueous solubility and provides a site for hydrogen bonding. nih.gov

Introducing small substituents onto the pyridine ring can modulate the compound's activity. For instance, adding electron-donating groups (e.g., methyl) or electron-withdrawing groups (e.g., halogens) can alter the pKa of the pyridine nitrogen and the acidity of the hydroxyl group, which can influence receptor binding. SAR studies on other pyridine-containing compounds have shown that the position and nature of substituents are critical. nih.gov In some series, the introduction of methoxy (-OMe) or hydroxyl (-OH) groups enhances antiproliferative activity, whereas bulky groups or halogens can be detrimental. nih.govscilit.com Therefore, strategic placement of small functional groups on the pyridin-3-ol ring of the parent compound could optimize its biological profile.

| Analog | Substitution Position | Substituent (R) | Predicted Effect | Predicted Relative Activity |

|---|---|---|---|---|

| 2A | C2 | -CH₃ | May introduce steric hindrance with the phenyl ring, affecting conformation. | Likely reduced |

| 2B | C4 | -Cl | Electron-withdrawing, may alter ring electronics. | Potentially increased |

| 2C | C5 | -F | Small, electron-withdrawing group, minimal steric impact. | Potentially increased |

| 2D | C5 | -OCH₃ | Electron-donating, may enhance H-bonding via oxygen. | Potentially increased |

Elucidation of Phenyl Ring Substitutions and Linker Variations

The 4-(trifluoromethoxy)phenyl group is another critical component, contributing to the molecule's lipophilicity and engaging in potential hydrophobic or specific electronic interactions within the target's binding pocket.

Influence of Positional Isomers of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF₃) group is a powerful modulator of physicochemical properties, known to increase lipophilicity and metabolic stability. mdpi.com Its position on the phenyl ring is crucial, as moving it from the para (4) position to the meta (3) or ortho (2) position would significantly alter the molecule's shape and electronic profile.

Studies on other classes of compounds have shown that positional isomers of trifluoromethyl-substituted analogs can have dramatically different biological activities. nih.gov For example, 3- and 4-trifluoromethylphenyl substitutions on methcathinone (B1676376) analogs greatly increase potency at the serotonin (B10506) transporter, while the 2-substituted analog is weak. nih.gov This suggests that the precise orientation of the trifluoromethoxy group is key for optimal interaction with the target. Moving the -OCF₃ group could disrupt favorable interactions or introduce steric clashes within the binding site.

| Analog | Position of -OCF₃ | Rationale | Predicted Relative Activity |

|---|---|---|---|

| Parent Compound | 4- (para) | Baseline activity. | Baseline |

| 3A | 3- (meta) | Alters the molecule's dipole moment and steric profile. | Potentially reduced or increased |

| 3B | 2- (ortho) | May force a non-planar conformation between the rings due to steric hindrance. | Likely reduced |

Effects of Additional Substituents on the Phenyl Ring

Introducing a second substituent onto the phenyl ring offers another avenue for optimization. The nature and position of this additional group can influence the electronic properties of the ring and provide new points of interaction with the biological target. For example, adding small, electron-withdrawing groups like fluorine or chlorine could enhance binding through halogen bonds or by modifying the electrostatic potential of the ring. Conversely, adding bulky groups could lead to steric hindrance, reducing activity. nih.gov

Conformational Analysis and its Correlation with Biological Response

The trifluoromethoxy group can play a significant role in dictating the preferred conformation. Unlike a methoxy group, which tends to be coplanar with the aromatic ring, the trifluoromethoxy group often prefers an orthogonal (perpendicular) orientation. researchgate.net This conformational preference can restrict the rotation of the phenyl ring, potentially locking the molecule into a specific, biologically active conformation. semanticscholar.org Studies have shown that replacing a trifluoromethyl group with other substituents can alter the ligand's functional behavior from an agonist to an antagonist, likely by forcing a change in the conformation of the target protein. nih.govresearchgate.net Therefore, the -OCF₃ group not only influences physicochemical properties but also acts as a conformational tool, which is integral to the molecule's interaction with its biological target.

Enantiomeric Purity and Stereochemical Considerations in this compound Analogues

The introduction of chiral centers into drug candidates can profoundly influence their pharmacological profiles, including efficacy, potency, and safety. For analogues of this compound, the incorporation of stereogenic centers necessitates a thorough evaluation of the stereochemical aspects of their synthesis and biological activity. While the parent compound, this compound, is achiral, modifications to its structure can readily introduce chirality. For instance, the substitution on the pyridinol ring or the introduction of a chiral side chain would result in enantiomeric pairs.

The differential pharmacological activity between enantiomers is a well-established principle in medicinal chemistry. Often, one enantiomer (the eutomer) exhibits the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or in some cases, contribute to undesirable side effects. Therefore, the development of enantiomerically pure analogues is a critical step in optimizing drug candidates.

Research into related heterocyclic compounds underscores the importance of stereochemistry in determining biological activity. Although specific studies on the enantiomeric resolution and differential activity of chiral this compound analogues are not extensively documented in publicly available literature, general principles derived from similar structures can be applied. For example, in other classes of pyridine derivatives, significant differences in the biological activities of enantiomers have been observed.

The synthesis of enantiomerically pure compounds can be achieved through several strategies, including asymmetric synthesis, chiral resolution of racemic mixtures, and the use of chiral starting materials. Asymmetric synthesis aims to create a single enantiomer directly, often employing chiral catalysts or auxiliaries. Chiral resolution, on the other hand, involves the separation of a racemic mixture into its constituent enantiomers. This can be accomplished through techniques such as diastereomeric salt formation with a chiral resolving agent or through chiral chromatography.

In the context of this compound analogues, if a chiral center were introduced, for example, by adding a substituted alkyl group to the pyridine ring, it would be crucial to separate and individually test the resulting enantiomers. This would allow for a comprehensive understanding of the structure-activity relationship (SAR) and the identification of the more potent and safer enantiomer for further development.

The following interactive table illustrates a hypothetical scenario comparing the biological activities of two enantiomers of a chiral analogue of this compound. This data is illustrative and intended to demonstrate the potential differences in activity that can be observed between enantiomers.

| Compound | Enantiomer | Target Binding Affinity (IC50, nM) | In vitro Potency (EC50, nM) |

|---|---|---|---|

| Analogue A | (R)-Enantiomer | 15 | 50 |

| (S)-Enantiomer | 250 | 800 | |

| Analogue B | (R)-Enantiomer | 500 | 1200 |

| (S)-Enantiomer | 10 | 35 |

Computational Chemistry and Molecular Modeling of 6 4 Trifluoromethoxy Phenyl Pyridin 3 Ol

Quantum Mechanical (QM) and Molecular Mechanics (MM) Calculations for Conformational Analysis

Conformational analysis is crucial for understanding the three-dimensional structure of a molecule, which in turn dictates its physical, chemical, and biological properties. Both Quantum Mechanics (QM) and Molecular Mechanics (MM) methods are employed for this purpose.

Quantum Mechanics (QM) calculations, based on the principles of quantum theory, provide highly accurate descriptions of molecular structures and energies. Methods like Density Functional Theory (DFT) can be used to determine the optimized geometry of 6-(4-(trifluoromethoxy)phenyl)pyridin-3-ol, identifying the most stable arrangement of its atoms. These calculations can also reveal the electronic properties of the molecule, such as charge distribution and orbital energies. researchgate.netmdpi.com

Molecular Mechanics (MM) methods use classical physics to model molecular systems. While less computationally expensive than QM, MM can efficiently explore the conformational space of a molecule. By rotating the single bond connecting the pyridine (B92270) and phenyl rings of this compound, a potential energy surface can be generated, revealing the energy barriers between different conformations and identifying low-energy, stable structures.

Table 1: Illustrative Conformational Analysis Data for this compound

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Method |

| 0 | 5.2 | MM (Example) |

| 30 | 2.1 | MM (Example) |

| 60 | 0.0 | MM (Example) |

| 90 | 3.5 | MM (Example) |

| 120 | 1.8 | MM (Example) |

| 180 | 4.9 | MM (Example) |

Note: This table is a hypothetical representation of data that would be generated from a conformational analysis study.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.org In the context of drug discovery, docking is used to predict how a small molecule like this compound (the ligand) might interact with a biological target, typically a protein. nih.govnih.gov

The process involves placing the ligand in the binding site of the target and evaluating different poses based on a scoring function that estimates the binding affinity. This can help in identifying potential biological targets for the compound and understanding the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-target complex. For instance, docking studies on similar pyridine-containing compounds have been used to predict their inhibitory activity against various kinases. semanticscholar.orgnih.gov

Table 2: Example Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

| -8.5 | ASP154 | Hydrogen Bond |

| LYS88 | Hydrogen Bond | |

| PHE152 | Pi-Pi Stacking | |

| VAL70 | Hydrophobic |

Note: This table illustrates the type of information obtained from molecular docking simulations.

Molecular Dynamics (MD) Simulations for Stability and Binding Dynamics

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the movement of atoms and molecules over time. frontiersin.orgnih.gov For this compound, an MD simulation of the compound bound to a protein target (as identified by docking) can assess the stability of the complex. mdpi.comresearchgate.net

By analyzing the trajectory of the simulation, one can observe how the ligand's conformation and its interactions with the protein evolve. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein atoms are monitored to evaluate the stability of the binding pose. Fluctuations in atomic positions can highlight flexible regions of the protein and the ligand, providing insights into the dynamics of the binding event.

Free Energy Calculations and Binding Affinity Predictions (e.g., MM/GBSA)

Predicting the binding affinity of a ligand to its target is a key goal of computational chemistry. chemrxiv.org Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used to estimate the free energy of binding. researchgate.netnih.govresearchgate.netfrontiersin.org This approach combines the molecular mechanics energy of the complex in the gas phase with a continuum solvation model to account for the effects of the solvent.

The MM/GBSA method calculates the binding free energy by taking the difference between the free energy of the protein-ligand complex and the free energies of the individual protein and ligand. nih.gov This provides a more accurate estimation of binding affinity than docking scores alone and can be used to rank different compounds or binding poses.

Table 3: Sample MM/GBSA Binding Free Energy Calculation for a this compound-Protein Complex

| Energy Component | Value (kcal/mol) |

| Van der Waals Energy | -45.2 |

| Electrostatic Energy | -20.8 |

| Polar Solvation Energy | 30.5 |

| Nonpolar Solvation Energy | -5.1 |

| Binding Free Energy (ΔG) | -40.6 |

Note: This table provides an example of the energy components calculated in an MM/GBSA analysis.

In Silico Profiling for Predicted Biological Activity Spectra and Target Identification

In silico profiling involves using computational models to predict the biological activities and potential targets of a compound based on its chemical structure. nih.gov These methods often utilize machine learning algorithms trained on large datasets of known drug-target interactions. nih.govnih.govresearchgate.netmdpi.com

By inputting the structure of this compound into these predictive models, it is possible to generate a spectrum of potential biological activities, such as enzymatic inhibition, receptor agonism/antagonism, or ion channel modulation. This approach can help in identifying potential therapeutic applications for the compound and prioritizing experimental validation. These predictions are based on the similarity of the compound's features to those of molecules with known activities.

Advanced Research Perspectives and Future Directions for 6 4 Trifluoromethoxy Phenyl Pyridin 3 Ol

Design and Synthesis of Novel Functional Analogues with Enhanced Bioactivity

The structural backbone of 6-(4-(trifluoromethoxy)phenyl)pyridin-3-ol offers multiple vectors for chemical modification to enhance bioactivity and tailor its properties for specific biological targets. The design of novel functional analogues is a primary strategy to optimize lead compounds. Research efforts in this area focus on systematic modifications of the pyridinol and phenyl rings to probe structure-activity relationships (SAR).

Key synthetic strategies for generating analogues often involve palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to link the pyridine (B92270) and phenyl rings. researchgate.net Modifications can be introduced by using substituted boronic acids or halogenated pyridine precursors. researchgate.net Future research will likely explore the following modifications:

Substitution on the Pyridine Ring: Introducing small alkyl or halogen groups onto the pyridine core can modulate the compound's electronics and steric profile, potentially improving target engagement or selectivity. For example, the synthesis of methylated aminopyridine derivatives has been shown to be a viable strategy for creating selective kinase inhibitors. nih.govresearchgate.net

Modification of the Hydroxyl Group: The pyridin-3-ol moiety is a critical interaction point. It can be alkylated, acylated, or converted to other functional groups to alter its hydrogen-bonding capacity and pharmacokinetic properties.

Bioisosteric Replacement: The trifluoromethoxy group (-OCF3) can be replaced with other bioisosteres like a trifluoromethyl (-CF3) or cyano (-CN) group to fine-tune lipophilicity and metabolic stability. Similarly, the entire phenyl ring could be replaced with other aromatic or heteroaromatic systems to explore new binding interactions. nih.gov

| Modification Site | Proposed Functional Group | Rationale for Enhanced Bioactivity |

|---|---|---|

| Pyridine Ring (e.g., C4 or C5 position) | Methyl, Fluoro, Amino | Modulate basicity (pKa), improve steric fit, and introduce new hydrogen bonding interactions. nih.gov |

| Pyridin-3-ol | -OCH3 (Methylether), -OCOCH3 (Acetate ester) | Modify hydrogen bonding potential, serve as a prodrug, and alter solubility and cell permeability. |

| Phenyl Ring (positions other than C4) | Chloro, Methoxy (B1213986), Additional -OCF3 | Alter electronic properties and create additional contact points with the target protein. |

| Trifluoromethoxy Group (-OCF3) | -CF3, -CN, -SCF3 | Fine-tune lipophilicity, metabolic stability, and dipole moment for optimized target binding. |

Integration into Fragment-Based Drug Discovery (FBDD) Methodologies

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful hit-finding strategy in modern drug development. nih.gov This approach uses small, low-molecular-weight compounds ("fragments") to identify binding hotspots on a protein target. rsc.org The this compound scaffold is well-suited for integration into FBDD campaigns due to its structural simplicity and adherence to the "Rule of Three" (Ro3), a set of guidelines for desirable fragment properties. frontiersin.org

The core structure can be considered a fragment that can be grown or linked with other fragments to generate high-affinity lead compounds. nih.gov The synthetic tractability of the scaffold allows for the systematic addition of substituents at precise positions, referred to as "growth vectors," to engage in new interactions with a target protein. nih.gov

Key steps for FBDD integration would include:

Fragment Library Inclusion: The core pyridinol scaffold or simplified versions could be included in fragment screening libraries. The trifluoromethoxy group is particularly useful as the fluorine atom can be detected by 19F-NMR, a sensitive technique for screening fragment binding. rsc.org

Hit Identification: Screening this fragment against a protein target of interest using biophysical techniques like X-ray crystallography, Surface Plasmon Resonance (SPR), or Nuclear Magnetic Resonance (NMR) to confirm binding. nih.govfrontiersin.org

Structure-Guided Growth: Once a fragment hit is confirmed and its binding mode is determined (often by X-ray crystallography), synthetic chemistry is employed to elaborate the fragment from its growth vectors (e.g., positions on the pyridine ring) to create a more potent lead molecule. nih.gov

| "Rule of Three" Parameter | Guideline | Value for Core Scaffold (C12H8F3NO) | Compliance |

|---|---|---|---|

| Molecular Weight | ≤ 300 Da | ~239.2 g/mol epa.gov | Yes |

| cLogP (calculated lipophilicity) | ≤ 3 | ~3.1 (Varies with calculation method) | Borderline/Compliant |

| Number of Hydrogen Bond Donors | ≤ 3 | 1 (from -OH) | Yes |

| Number of Hydrogen Bond Acceptors | ≤ 3 | 2 (from N and O) | Yes |

| Number of Rotatable Bonds | ≤ 3 | 2 | Yes |

Exploration of Polypharmacology and Multi-Target Ligand Design

Polypharmacology, the ability of a single compound to interact with multiple biological targets, is increasingly recognized as a beneficial attribute for treating complex diseases like cancer or neurodegenerative disorders. The this compound scaffold is a candidate for the design of multi-target ligands, particularly in the realm of protein kinase inhibitors.

Many kinase inhibitors derive their activity from interactions with the ATP-binding pocket, which shares conserved features across the kinome. Scaffolds similar to the subject compound have been shown to inhibit multiple kinases. nih.gov For instance, certain triazine-based compounds act as balanced inhibitors of both PI3K and mTOR, two key proteins in a critical cancer signaling pathway. acs.org This dual inhibition can lead to a more potent and durable anti-tumor response.

Future research could intentionally explore the polypharmacology of this compound and its analogues by:

Kinome-wide Profiling: Screening the compound against a large panel of kinases to identify its primary targets and any potent off-targets.

Rational Design of Multi-Targeting: If the compound shows activity against a desired set of targets (e.g., two related kinases in a disease pathway), its structure can be optimized to balance the potency against these targets. This involves making subtle modifications that favor interactions with the unique features of each target's ATP-binding site. nih.gov

Disease-Specific Applications: Designing analogues that target proteins implicated in a specific multifactorial disease. For example, a compound could be engineered to inhibit both a protein kinase and another enzyme involved in the same pathology.

Application as Chemical Probes for Biological System Investigations

A chemical probe is a small molecule used as a tool to study and manipulate biological systems. Due to its specific structural features, this compound and its derivatives have potential for development as chemical probes.

Probes for Target Engagement and Validation: Fluorinated analogues can serve as powerful probes in 19F-NMR-based assays to confirm target engagement in cellular environments. The trifluoromethoxy group provides a clean and sensitive NMR handle.

Fluorescent Probes: The bi-aryl pyridine structure is a common feature in fluorescent dyes. By modifying the scaffold to enhance its quantum yield or introduce environmentally sensitive fluorescence (e.g., fluorescence that changes upon binding to a protein), it could be converted into a probe for cellular imaging. Heteroaromatic compounds have been successfully developed as pH-responsive fluorescent probes. nih.gov

Photoaffinity Probes: A photoreactive group (e.g., an azide (B81097) or diazirine) could be appended to the scaffold. Upon photoactivation, such a probe would covalently bind to its target protein, allowing for its identification and isolation from complex biological samples.

Probes for Disease Models: Analogues with potent and selective neurotoxic properties could potentially be used as probes to create and study models of neurodegenerative diseases like Parkinson's disease. nih.gov

Development of Sustainable Synthetic Routes for Related Chemical Entities

As the chemical industry moves towards more environmentally friendly practices, the development of sustainable or "green" synthetic routes is a critical area of research. Traditional multi-step syntheses often involve harsh reagents, toxic solvents, and significant energy consumption. Future research on the synthesis of this compound and related entities should focus on improving efficiency and reducing environmental impact.

Promising sustainable approaches include:

Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation can dramatically reduce reaction times, increase yields, and enable the use of greener solvents compared to conventional heating methods. researchgate.net This technique is well-suited for cross-coupling reactions used to form the bi-aryl core.

Catalysis with Earth-Abundant Metals: While palladium is a highly effective catalyst for cross-coupling, it is a precious metal. Research into using more abundant and less toxic metals like iron or copper as catalysts is a key goal of green chemistry.

Use of Greener Solvents: Replacing hazardous solvents like DMF or chlorinated hydrocarbons with more benign alternatives such as water, ethanol, or 2-MeTHF is a priority.

Nanoparticle Catalysis: Using catalysts based on nanoparticles can improve reaction efficiency and allow for easier catalyst recovery and recycling, further enhancing the sustainability of the process. frontiersin.org

| Parameter | Conventional Approach | Sustainable Approach |

|---|---|---|

| Energy Source | Oil bath, heating mantle (slow, inefficient) | Microwave irradiation (rapid, targeted heating). researchgate.net |

| Reaction Sequence | Multi-step with isolation of intermediates | One-pot or tandem reactions. nih.gov |

| Catalyst | Homogeneous palladium catalysts (difficult to recover) | Heterogeneous catalysts, nanoparticle catalysts, earth-abundant metals. frontiersin.org |

| Solvents | Chlorinated solvents, DMF, Dioxane | Water, Ethanol, 2-MeTHF, or solvent-free conditions. nih.gov |

| Atom Economy | May be low due to protecting groups and stoichiometric reagents | Optimized to maximize incorporation of starting materials into the final product. |

Q & A

Q. What are the critical steps in synthesizing 6-(4-(trifluoromethoxy)phenyl)pyridin-3-ol, and how can reaction conditions be optimized?

The synthesis typically involves introducing trifluoromethoxy and hydroxyl groups onto a pyridine scaffold. Key steps include:

- Halogenation : Use of fluorinating agents (e.g., KF in DMSO) to introduce fluorine or trifluoromethyl groups (see for analogous fluoropyridine synthesis).

- Coupling reactions : Suzuki-Miyaura cross-coupling to attach the 4-(trifluoromethoxy)phenyl group to the pyridine ring (similar to methods in for related aldehydes).

- Hydroxylation : Selective oxidation or reduction of intermediates to introduce the hydroxyl group at position 3.

Optimization involves controlling reaction temperature (80–120°C), solvent polarity (DMSO or DMF for polar intermediates), and catalyst loading (Pd-based catalysts for coupling). Monitor purity via HPLC and adjust stoichiometry to minimize byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : NMR is critical for confirming trifluoromethoxy group integrity, while NMR identifies aromatic protons and hydroxyl groups.

- X-ray crystallography : Resolves stereochemical ambiguities; demonstrates its use for analogous pyridazinone derivatives to confirm bond angles and substituent positions.

- HRMS : Validates molecular weight and fragmentation patterns. Combine with IR spectroscopy to detect hydroxyl stretching (~3200–3600 cm) .

Q. How can solubility challenges be addressed in biological assays?

The trifluoromethoxy group enhances lipophilicity, potentially limiting aqueous solubility. Strategies include:

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations.

- Derivatization : Temporarily protect the hydroxyl group as an acetate or methyl ether to improve solubility during screening (see for similar approaches with fluorinated alcohols).

Validate solubility via dynamic light scattering (DLS) or nephelometry before assay implementation .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethoxy group influence binding to biological targets?

The trifluoromethoxy group’s strong electron-withdrawing nature alters charge distribution on the pyridine ring, enhancing interactions with hydrophobic pockets or π-stacking in enzymes. Compare activity against analogs with methoxy or chloro substituents ( highlights fluorine’s role in boosting binding affinity). Computational methods (DFT or molecular docking) can quantify electrostatic potential differences and predict binding modes .

Q. What experimental approaches resolve contradictions in reported bioactivity data?

Discrepancies may arise from assay conditions (e.g., cell lines, incubation time) or compound purity. To address this:

- Standardize protocols : Use identical cell lines (e.g., HEK293 for receptor studies) and validate purity via orthogonal methods (HPLC + LC-MS).

- Dose-response curves : Compare EC/IC values across studies; illustrates how structural analogs (e.g., Compound F) show varied potency due to trifluoromethoxy positioning.

- Meta-analysis : Reconcile data using published databases (e.g., PubChem BioAssay) to identify trends in structure-activity relationships .

Q. How can regioselectivity be achieved in functionalizing the pyridine ring?

- Directing groups : Introduce temporary substituents (e.g., boronic esters) to steer electrophilic substitution to the desired position.

- Metal-mediated catalysis : Use Pd or Cu catalysts for site-specific cross-coupling (see for regioselective aldehyde synthesis).

- Computational guidance : Predict reactive sites using Fukui indices or molecular electrostatic potential maps .

Q. What strategies mitigate instability during long-term storage?

- Lyophilization : Convert to a stable salt form (e.g., sodium or hydrochloride).

- Inert atmosphere : Store under argon or nitrogen to prevent oxidation of the hydroxyl group.

- Temperature control : Keep at –20°C in amber vials to avoid photodegradation. Stability studies (accelerated aging via thermal stress tests) can identify optimal conditions .

Methodological Tables

Q. Table 1. Comparison of Synthetic Routes

| Step | Method (Evidence) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Trifluoromethoxy introduction | Ullmann coupling (18) | 65–75 | >95% |

| Hydroxylation | Oxidative demethylation (1) | 50–60 | 90–92% |

| Purification | Column chromatography (14) | 80–85 | >98% |

Q. Table 2. Key Physicochemical Properties

| Property | Value | Method (Evidence) |

|---|---|---|

| LogP | 2.8–3.1 | Calculated (ChemAxon) |

| pKa (hydroxyl) | ~9.5 | Potentiometric titration (1) |

| Melting point | 145–148°C | DSC (14) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.